molecular formula C14H19N3O B15277013 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime

6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime

Cat. No.: B15277013
M. Wt: 245.32 g/mol
InChI Key: BYLXNOZAJGVNQA-SSZFMOIBSA-N
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Description

6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-benzyl-2,6-diazaspiro[3.4]octane with appropriate reagents to introduce the oxime functionality. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-2,6-diazaspiro[3.4]octane: A structurally related compound with similar biological activities.

    (S)-6-Benzyl-2,6-diazaspiro[3.4]octan-8-ylmethanol:

Uniqueness

6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime stands out due to its unique spirocyclic structure and the presence of the oxime functionality, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

(E)-6-benzyl-N-methoxy-2,6-diazaspiro[3.4]octan-8-imine

InChI

InChI=1S/C14H19N3O/c1-18-16-13-8-17(11-14(13)9-15-10-14)7-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3/b16-13-

InChI Key

BYLXNOZAJGVNQA-SSZFMOIBSA-N

Isomeric SMILES

CO/N=C\1/CN(CC12CNC2)CC3=CC=CC=C3

Canonical SMILES

CON=C1CN(CC12CNC2)CC3=CC=CC=C3

Origin of Product

United States

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